molecular formula C19H19N3O2 B2578897 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethylbenzamide CAS No. 946336-63-6

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethylbenzamide

Cat. No.: B2578897
CAS No.: 946336-63-6
M. Wt: 321.38
InChI Key: UBVUIPKYFMNEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethylbenzamide” is a pyridopyrimidine derivative. It is also known by registry numbers ZINC000012180801 .


Synthesis Analysis

A new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings were synthesized . The synthesis process involved a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one to synthesize diversely orchestrated 3-ArS/ArSe derivatives .


Molecular Structure Analysis

The molecular formula of the compound is C17H16N4O4S . The molecular weight is 372.4 . The compound has a keto oxygen atom at position C-4 .


Chemical Reactions Analysis

The compound was part of a series that displayed moderate inhibitory properties against HIV-1 virus (NL4-3) in Hela cell cultures . The compounds bind into the active site of PFV integrase (IN) such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 372.4 . The compound is also known by registry numbers ZINC000012180801 .

Scientific Research Applications

Biological and Pharmacological Potential of Pyrimidine Derivatives

Anticancer Properties

Pyrimidine derivatives, including those similar to the specified compound, have been extensively studied for their anticancer activities. They exhibit a broad spectrum of action against various cancer types by interacting with different molecular targets and pathways. For instance, research highlights the significant potential of pyrimidine-based scaffolds in developing anticancer agents due to their ability to modulate various enzymes, receptors, and biological processes critical for cancer cell survival and proliferation (Kaur et al., 2014).

Anti-inflammatory and Immunomodulatory Effects

Pyrimidine analogs are also known for their anti-inflammatory properties. They can inhibit the expression and activity of key inflammatory mediators, thereby offering therapeutic potential in conditions characterized by excessive inflammation (Rashid et al., 2021).

Antimicrobial Activities

Beyond their anticancer and anti-inflammatory effects, pyrimidine derivatives display a wide range of antimicrobial activities. This makes them valuable scaffolds for the development of new antibiotics and antifungal agents, addressing the growing concern over antimicrobial resistance (JeelanBasha & Goudgaon, 2021).

Synthetic and Medicinal Chemistry Applications

Synthetic Pathways and Chemical Diversity

The versatility of pyrimidine as a chemical scaffold allows for the development of a wide array of synthetic methods aimed at producing novel compounds with enhanced biological activities. Reviews on synthetic approaches to pyrimidine and fused pyrimidine derivatives reveal the potential for creating diverse molecules with specific pharmacological properties (Roopan & Sompalle, 2016).

Structural Activity Relationships (SAR)

Understanding the SAR of pyrimidine derivatives is crucial for optimizing their biological efficacy and reducing toxicity. Research into the SAR of pyrimidine derivatives provides insights into how variations in chemical structure influence their pharmacological activities, paving the way for the rational design of more effective and safer therapeutic agents (Natarajan et al., 2022).

Mechanism of Action

The mechanism of action of the compound involves binding into the active site of PFV integrase (IN) such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .

Properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-11-5-8-16-20-14(4)17(19(24)22(16)10-11)21-18(23)15-7-6-12(2)13(3)9-15/h5-10H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVUIPKYFMNEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC(=C(C=C3)C)C)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.